![molecular formula C17H18F3N3O3S B2739792 1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-45-1](/img/structure/B2739792.png)
1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a methoxyphenyl group, a sulfonyl group, and a pyridinyl group with a trifluoromethyl substituent. These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the piperazine ring could increase solubility in water, while the trifluoromethyl group could increase lipophilicity .Aplicaciones Científicas De Investigación
Discovery of G Protein-Biased Dopaminergics
Research has highlighted the synthesis of compounds with structural motifs recognized by aminergic G protein-coupled receptors. One such study demonstrated the design of G protein-biased partial agonists targeting dopamine D2 receptors, potentially offering novel therapeutic avenues for conditions like psychosis. This research exemplifies the pursuit of compounds with precise receptor activity modulation, aiming to minimize side effects associated with non-selective receptor targeting (Möller et al., 2017).
Crystal Structure and DFT Analysis
Another application involves the synthesis and crystal structure analysis of 1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine derivatives. Through X-ray diffraction and density functional theory (DFT) calculations, researchers aim to understand the electronic and structural characteristics that contribute to the compound's reactivity and potential biological activities. This approach aids in the design of molecules with desired properties for various applications (Kumara et al., 2017).
Antimicrobial and Antitumor Applications
Compounds structurally related to 1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine have been explored for their antimicrobial and antitumor activities. Studies synthesizing novel derivatives and testing their biological activities contribute to the search for new therapeutic agents. Such research underscores the compound's versatility and potential in developing treatments for infections and cancer, highlighting the critical role of chemical synthesis in medicinal chemistry (Patel & Agravat, 2009).
Neurotransmitter Receptor Study
The investigation of compounds for their interaction with neurotransmitter receptors, such as serotonin and dopamine receptors, reveals potential applications in neuroscience and pharmacology. These studies aim to understand the complex mechanisms underlying neurological functions and disorders, guiding the development of drugs with improved efficacy and safety profiles for treating mental health conditions (Andreani et al., 2008).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-26-14-3-5-15(6-4-14)27(24,25)23-10-8-22(9-11-23)16-7-2-13(12-21-16)17(18,19)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHRANTPSCPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

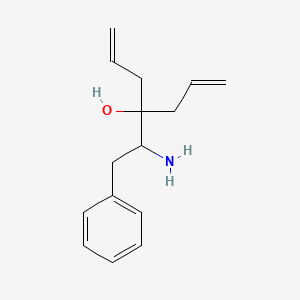
![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)
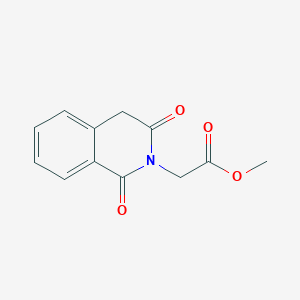
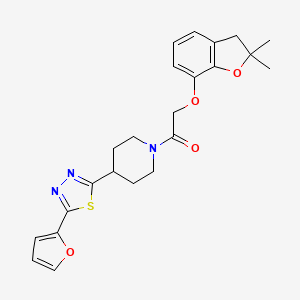
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
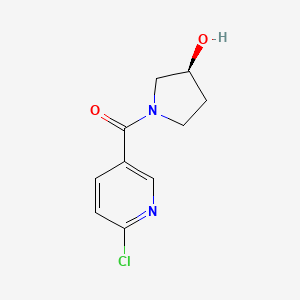
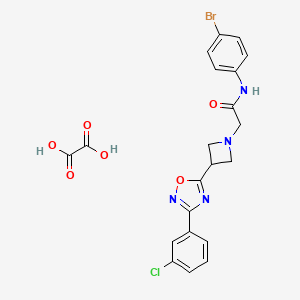
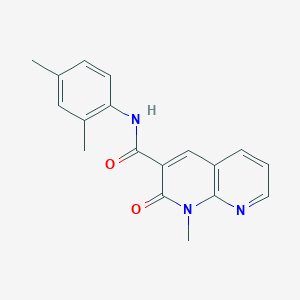
![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)
![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
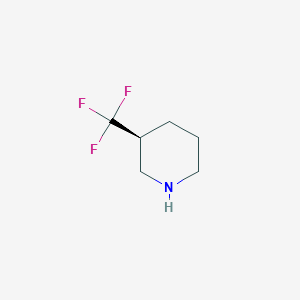
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)